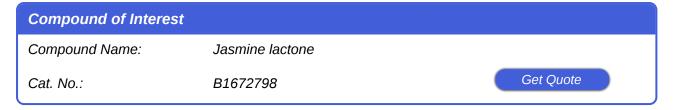


Synthesis of Jasmine Lactone via Baeyer-Villiger Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone, a significant fragrance and flavor compound with a characteristic creamy, fruity, and floral aroma, is a valuable target in organic synthesis. The Baeyer-Villiger oxidation serves as a powerful and reliable method for the synthesis of lactones from cyclic ketones. This application note provides a detailed protocol for the synthesis of **jasmine lactone** from its precursor, 2-((Z)-pent-2-en-1-yl)cyclopentan-1-one (also known as cis-jasmone), utilizing a Baeyer-Villiger oxidation. The protocol is based on established chemical principles and analogous transformations, providing a comprehensive guide for researchers.

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group.[1] The reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid, to convert cyclic ketones into lactones.

[2] The regioselectivity of the oxidation is a key feature, with the more substituted carbon atom typically migrating.[3]

Reaction Scheme

The synthesis of **jasmine lactone** from cis-jasmone via Baeyer-Villiger oxidation proceeds as follows:



Figure 1: Baeyer-Villiger oxidation of cis-jasmone to **jasmine lactone**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **jasmine lactone** via Baeyer-Villiger oxidation. These values are based on typical results for similar reactions and should be considered as a guide. Actual results may vary depending on the specific experimental conditions and the purity of the reagents.

Parameter	Value	Reference
Reactants		
cis-Jasmone (Substrate)	1.0 equivalent	N/A
m-CPBA (Oxidant)	1.1 - 2.0 equivalents	[4]
Dichloromethane (Solvent)	Sufficient to dissolve reactants	[4]
Reaction Conditions		
Temperature	0 °C to room temperature	[4]
Reaction Time	2 - 12 hours	[4]
Product		
Jasmine Lactone (Yield)	70-90% (typical)	[5]
Characterization Data		
Molecular Formula	C ₁₀ H ₁₆ O ₂	N/A
Molecular Weight	168.23 g/mol	N/A
Appearance	Colorless to pale yellow oil	[6]
Odor Profile	Creamy, lactonic, fruity (peach, apricot), floral (jasmine)	[6][7]

Experimental Protocols Materials and Equipment



- 2-((Z)-pent-2-en-1-yl)cyclopentan-1-one (cis-jasmone)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware
- NMR spectrometer
- FT-IR spectrometer
- Mass spectrometer

Experimental Procedure

1. Reaction Setup:



- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cis-jasmone (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- 2. Baeyer-Villiger Oxidation:
- To the cooled, stirring solution of cis-jasmone, add m-CPBA (1.1 2.0 eq) portion-wise over 10-15 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.
- After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
- 3. Work-up:
- Upon completion, dilute the reaction mixture with dichloromethane.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.[8]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **jasmine lactone**.
- 4. Purification:
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure jasmine lactone.[9]

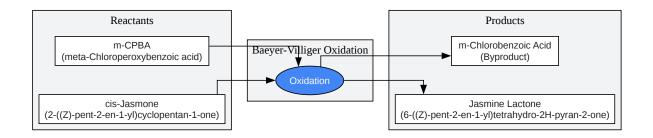
Characterization



The structure and purity of the synthesized **jasmine lactone** can be confirmed by spectroscopic methods.

- ¹H NMR (CDCl₃, 400 MHz): δ 5.60-5.40 (m, 2H), 4.35-4.25 (m, 1H), 2.60-2.40 (m, 2H), 2.35-2.15 (m, 2H), 2.10-1.80 (m, 4H), 1.75-1.60 (m, 2H), 0.98 (t, J = 7.5 Hz, 3H).
- ¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 134.0, 123.5, 80.5, 35.0, 30.0, 29.0, 25.0, 20.5, 14.0.
- IR (neat, cm⁻¹): 2960, 2930, 2870, 1735 (C=O, lactone), 1450, 1380, 1240, 1180, 1050.
- Mass Spectrometry (EI): m/z (%) 168 (M+), 113, 99, 85, 69, 55, 41.

Visualizations Reaction Pathway

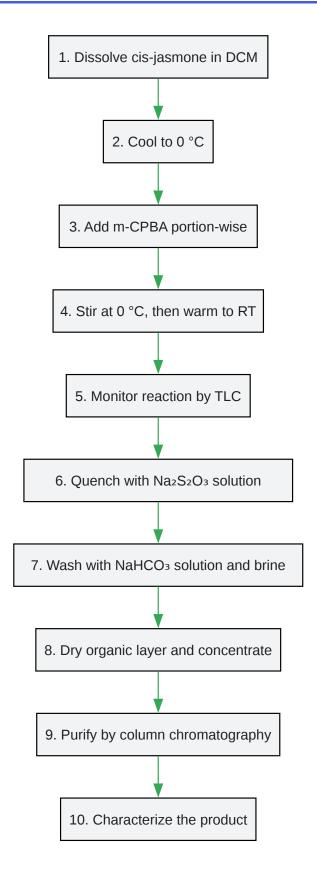


Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of **jasmine lactone**.

Experimental Workflow



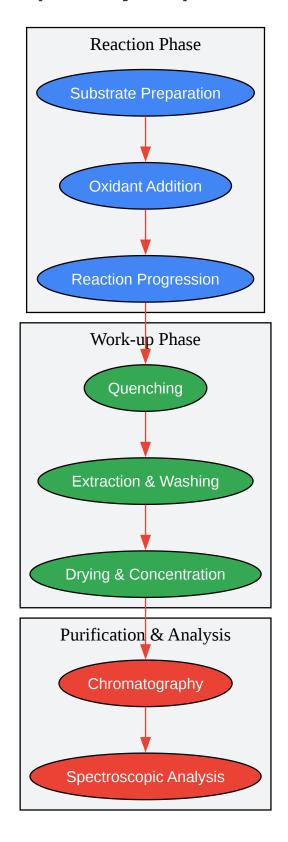


Click to download full resolution via product page

Caption: Step-by-step experimental workflow for **jasmine lactone** synthesis.



Logical Relationship of Key Steps



Click to download full resolution via product page



Caption: Logical flow of the synthesis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Regio- and enantioselective Baeyer-Villiger oxidation: kinetic resolution of racemic 2substituted cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review PMC [pmc.ncbi.nlm.nih.gov]
- 6. fraterworks.com [fraterworks.com]
- 7. waxy lactone, 70851-61-5 [thegoodscentscompany.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. CN106946823A A kind of method of the natural jasmine lactone of asymmetric syntheses
 (R) Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of Jasmine Lactone via Baeyer-Villiger Oxidation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672798#synthesis-of-jasmine-lactone-via-baeyer-villiger-oxidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com